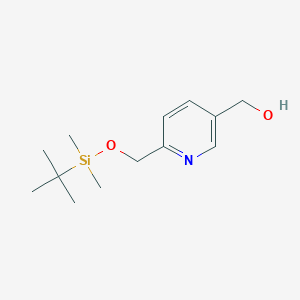
(4-Methylmorpholin-1-ium-1-yl)trihydroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylmorpholin-1-ium-1-yl)trihydroborate is a chemical compound with the molecular formula C5H14BNO. It is a white solid that is widely used in organic synthesis due to its excellent stability and solubility in various solvents . This compound plays a crucial role as a versatile reagent in the preparation of various organic compounds .
Métodos De Preparación
The synthesis of (4-Methylmorpholin-1-ium-1-yl)trihydroborate typically involves the reaction of 4-methylmorpholine with borane. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
(4-Methylmorpholin-1-ium-1-yl)trihydroborate undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the borate group is replaced by other nucleophiles.
Hydroboration Reactions: It is used in hydroboration reactions to add boron across carbon-carbon double bonds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, boron-containing compounds, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
(4-Methylmorpholin-1-ium-1-yl)trihydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (4-Methylmorpholin-1-ium-1-yl)trihydroborate involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the boron atom, which acts as a Lewis acid, and the morpholine ring, which stabilizes the intermediate species. The molecular targets and pathways involved include carbonyl compounds, alkenes, and other electrophilic species .
Comparación Con Compuestos Similares
(4-Methylmorpholin-1-ium-1-yl)trihydroborate can be compared with other similar compounds such as:
1,3-Dimethylimidazol-2-ylidene borane: This compound also acts as a reducing agent and hydroboration reagent but has different steric and electronic properties due to the imidazole ring.
Borane-tetrahydrofuran complex: This is another common reducing agent, but it lacks the stabilizing effect of the morpholine ring, making it less selective in certain reactions.
The uniqueness of this compound lies in its combination of stability, solubility, and reactivity, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C5H14BNO |
|---|---|
Peso molecular |
114.98 g/mol |
Nombre IUPAC |
(4-methylmorpholin-1-ium-1-yl)boranuide |
InChI |
InChI=1S/C5H14BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1,6H3 |
Clave InChI |
LCJPHDKSLJEBCF-UHFFFAOYSA-N |
SMILES canónico |
[BH3-][O+]1CCN(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)





![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)





